N,N-dimethyl(5-(pyridin-3-yl)furan-2-yl)methanamine
Overview
Description
N,N-DIMETHYL(5-(PYRIDIN-3-YL)FURAN-2-YL)METHANAMINE is an organic compound belonging to the class of aralkylamines. These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group . The compound has a chemical formula of C₁₂H₁₄N₂O and a molecular weight of 202.2524 g/mol
Preparation Methods
The synthesis of N,N-DIMETHYL(5-(PYRIDIN-3-YL)FURAN-2-YL)METHANAMINE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyridine and furan derivatives.
Reaction Conditions: The reaction conditions often involve the use of reagents like N,N-dimethylamine and catalysts to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may include large-scale reactions in controlled environments to ensure high yield and purity of the compound.
Chemical Reactions Analysis
N,N-DIMETHYL(5-(PYRIDIN-3-YL)FURAN-2-YL)METHANAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N,N-DIMETHYL(5-(PYRIDIN-3-YL)FURAN-2-YL)METHANAMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-DIMETHYL(5-(PYRIDIN-3-YL)FURAN-2-YL)METHANAMINE involves its interaction with specific molecular targets. One of the known targets is the enzyme cytochrome P450 2A6, where the compound acts as an inhibitor . The inhibition occurs through the formation of a coordinate covalent bond with the heme iron of the enzyme, leading to the disruption of its normal function . This interaction can affect various metabolic pathways and cellular processes.
Comparison with Similar Compounds
N,N-DIMETHYL(5-(PYRIDIN-3-YL)FURAN-2-YL)METHANAMINE can be compared with other similar compounds, such as:
N-METHYL(5-(PYRIDIN-3-YL)FURAN-2-YL)METHANAMINE: This compound has a similar structure but with one less methyl group, which may affect its reactivity and interactions.
(5-(PYRIDIN-3-YL)FURAN-2-YL)METHANAMINE: This compound lacks the N,N-dimethyl groups, which can lead to different chemical and biological properties.
The uniqueness of N,N-DIMETHYL(5-(PYRIDIN-3-YL)FURAN-2-YL)METHANAMINE lies in its specific structural features that enable it to interact with certain enzymes and biological molecules in a distinct manner.
Properties
Molecular Formula |
C12H14N2O |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
N,N-dimethyl-1-(5-pyridin-3-ylfuran-2-yl)methanamine |
InChI |
InChI=1S/C12H14N2O/c1-14(2)9-11-5-6-12(15-11)10-4-3-7-13-8-10/h3-8H,9H2,1-2H3 |
InChI Key |
PJHSLLRNPASXIS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=C(O1)C2=CN=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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